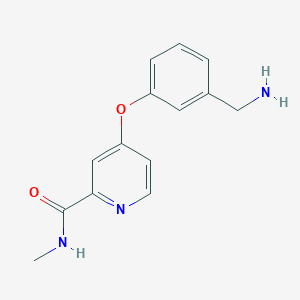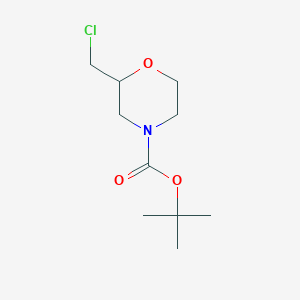
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate
説明
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 . It is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and an ethyl ester .Physical And Chemical Properties Analysis
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate has a molecular weight of 200.62 g/mol . It is slightly soluble in water . The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C .科学的研究の応用
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate: A Comprehensive Analysis
Organic Synthesis: Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate serves as an important raw material and intermediate in organic synthesis. Its structure allows for various chemical reactions that can lead to the formation of complex organic compounds.
Pharmaceuticals: In the pharmaceutical industry, this compound is utilized for the synthesis of drugs that exhibit antiviral, anticancer, antioxidant, and antimicrobial activities. It’s a key precursor in developing medications for various health conditions.
Agrochemicals: The compound’s derivatives are used in creating agrochemicals to protect crops from pests and diseases, enhancing agricultural productivity.
Dyestuffs: Due to its chemical properties, Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is also used in the production of dyestuffs, contributing to the textile industry by providing colorants for fabrics.
Neuroprotection and Anti-inflammatory Applications: Recent studies have shown that pyrimidine derivatives can have neuroprotective and anti-inflammatory effects, which are being explored for potential therapeutic applications.
Bicyclic [6 + 6] Systems: Pyrimidine analogs are part of bicyclic [6 + 6] systems that have significant chemical and biological relevance, leading to further research in this area.
Safety and Hazards
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is classified as dangerous, with hazard statements H301, H311, and H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
作用機序
Target of Action
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate are likely related to its potential neuroprotective and anti-inflammatory properties. The compound may inhibit ER stress and apoptosis, which are biochemical pathways involved in cell death and inflammation . Additionally, the compound may inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses .
Result of Action
The molecular and cellular effects of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate’s action are likely related to its potential neuroprotective and anti-inflammatory properties. The compound may reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These effects could potentially protect neuronal cells from damage and death.
特性
IUPAC Name |
ethyl 4-chloro-6-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-5(2)10-4-11-7(6)9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLCDFPZGCELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



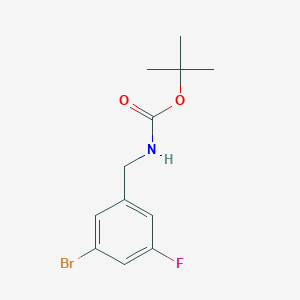
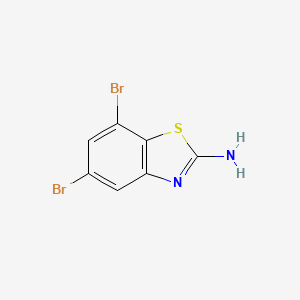
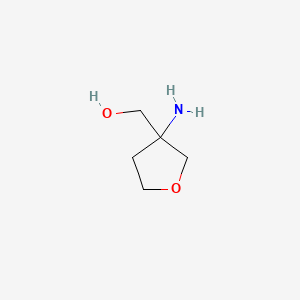

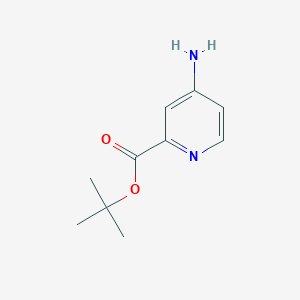

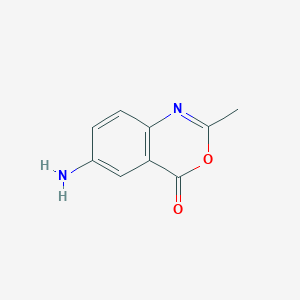
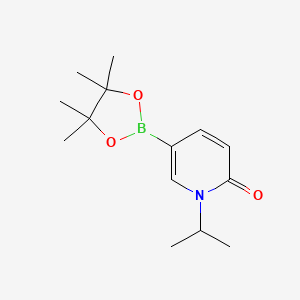

![tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1529756.png)
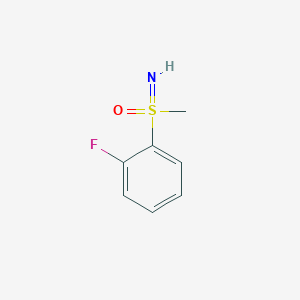
![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)
